molecular formula C15H28O2 B3826666 2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate

Cat. No.: B3826666
M. Wt: 240.38 g/mol
InChI Key: SEABTGACPZKEQW-UHFFFAOYSA-N
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Description

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with three methyl groups and an ethyl ester of 2,2-dimethylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-(2,2,3-trimethylcyclopentyl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,3-Trimethylcyclopentyl)ethanol: A precursor in the synthesis of the ester.

    2,2-Dimethylpropanoic acid: The acid component used in the esterification reaction.

    2-(2,2,3-Trimethylcyclopentyl)ethyl acetate: A similar ester with an acetate group instead of a dimethylpropanoate group.

Uniqueness

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclopentyl ring with multiple methyl substitutions and an ethyl ester of 2,2-dimethylpropanoic acid makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2,3-trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-11-7-8-12(15(11,5)6)9-10-17-13(16)14(2,3)4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABTGACPZKEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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